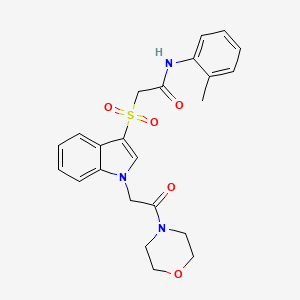

![molecular formula C21H16Cl3NO2 B2922092 4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477863-14-2](/img/structure/B2922092.png)

4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical compound with the molecular formula C21H16Cl3NO2 . It is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C21H16Cl3NO2 . For a more detailed structural analysis, you may want to consult a chemistry reference or database.Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.72 . Other physical and chemical properties such as boiling point and density are predicted to be 538.3±60.0 °C and 1.27±0.1 g/cm3 respectively .Scientific Research Applications

Synthesis and Structural Analysis

Oxime compounds, including derivatives similar to "4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime," have been the subject of synthesis and detailed structural analysis. For example, the synthesis and crystallographic study of three oxime ether derivatives revealed insights into their electronic structure and molecular electrostatic potential, highlighting the importance of such compounds in understanding intermolecular interactions and framework formation in materials science (Dey et al., 2017).

Catalytic and Reaction Mechanisms

Oximes serve as crucial intermediates in various catalytic and organic reactions. The understanding of their behavior in reactions such as Knoevenagel condensation and their role in facilitating conversions of aldehydes and ketones under specific conditions contributes significantly to synthetic chemistry (Hangarge et al., 2002).

Environmental Applications

Research on oxime compounds extends into environmental science, where their reactivity under photoinduced electron-transfer conditions has been studied for the conversion of oximes to carbonyl compounds, offering pathways for atmospheric chemical reactions relevant to environmental monitoring and remediation efforts (de Lijser et al., 2006).

Antibacterial Activity

Some oxime derivatives have been explored for their potential antibacterial activity, indicating the broader applicability of these compounds in developing new antimicrobial agents and understanding their mechanism of action against various bacterial strains (Behrami & Vaso, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl3NO2/c22-18-3-1-2-16(10-18)13-26-20-8-4-15(5-9-20)12-25-27-14-17-6-7-19(23)11-21(17)24/h1-12H,13-14H2/b25-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSJQKNMRLUBAZ-BRJLIKDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)

![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2922011.png)

![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)

![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2922025.png)

![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)